2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole
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Overview
Description
2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole is a complex organic compound that features a combination of several heterocyclic structures. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole typically involves multi-step reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include hydrazine derivatives, thiophene compounds, and fluorobenzene derivatives. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating under reflux .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Cyclization: The formation of the thiazole ring involves cyclization reactions, which are crucial for the synthesis of the compound
Scientific Research Applications
2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: The compound is used in biological assays to study its effects on various cellular processes.
Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics.
Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of acetylcholinesterase, affecting neurotransmission .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and pyrazoline derivatives. Compared to these compounds, 2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C24H20FN3O2S2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-fluorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C24H20FN3O2S2/c1-29-21-10-7-16(12-22(21)30-2)20-13-18(23-4-3-11-31-23)27-28(20)24-26-19(14-32-24)15-5-8-17(25)9-6-15/h3-12,14,20H,13H2,1-2H3 |
InChI Key |
OGUYZLAMJLLZQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)F)C5=CC=CS5)OC |
Origin of Product |
United States |
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